molecular formula C10H13NO3 B1369086 3-[(3-Methoxyphenyl)amino]propanoic acid CAS No. 3334-67-6

3-[(3-Methoxyphenyl)amino]propanoic acid

Cat. No. B1369086
CAS RN: 3334-67-6
M. Wt: 195.21 g/mol
InChI Key: GXUUIWAHDCGIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methoxyphenyl)amino]propanoic acid is an organic compound with the CAS Number: 3334-67-6 . It has a molecular weight of 195.22 and its IUPAC name is 3-(3-methoxyanilino)propanoic acid . It is a powder in physical form .


Synthesis Analysis

The compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) . The molecular formula is C10H13NO3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.22 . It is a powder in physical form and has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Applications

Specific Scientific Field

Pharmaceutical Sciences, Microbiology

Summary of the Application

3-[(3-Methoxyphenyl)amino]propanoic acid derivatives have been synthesized and studied for their antimicrobial properties. These derivatives have shown promising results against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .

Methods of Application or Experimental Procedures

The derivatives were synthesized through the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .

Results or Outcomes

The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Anti-HIV Applications

Specific Scientific Field

Pharmaceutical Sciences, Virology

Summary of the Application

Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential anti-HIV activity .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the source, but it is mentioned that the derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone showed significant anti-HIV activity .

Results or Outcomes

The derivative mentioned above showed significant anti-HIV activity with a selectivity index (SI) of 483 and IC50 (0.53 μM). These compounds also followed the Lipinski rule in the molecular predication studies (In-silico) .

Antiviral Applications

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been reported as antiviral agents .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the source, but it is mentioned that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

Results or Outcomes

The compound mentioned above showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-Inflammatory Applications

Specific Scientific Field

Pharmaceutical Sciences, Immunology

Summary of the Application

Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential anti-inflammatory activity .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the source, but it is mentioned that the derivative 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for anti-inflammatory activity .

Results or Outcomes

The derivative mentioned above showed significant anti-inflammatory activity. The specific quantitative data or statistical analyses are not detailed in the source .

Antitubercular Applications

Summary of the Application

Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential antitubercular activity .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the source .

Results or Outcomes

The indole derivatives showed significant antitubercular activity. The specific quantitative data or statistical analyses are not detailed in the source .

Antidiabetic Applications

Specific Scientific Field

Pharmaceutical Sciences, Endocrinology

Summary of the Application

Indole derivatives, which can be synthesized from 3-[(3-Methoxyphenyl)amino]propanoic acid, have been studied for their potential antidiabetic activity .

Results or Outcomes

The indole derivatives showed significant antidiabetic activity. The specific quantitative data or statistical analyses are not detailed in the source .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-methoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(7-9)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUUIWAHDCGIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589453
Record name N-(3-Methoxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxyphenyl)amino]propanoic acid

CAS RN

3334-67-6
Record name N-(3-Methoxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxyphenyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3-Methoxyphenyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(3-Methoxyphenyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(3-Methoxyphenyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(3-Methoxyphenyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(3-Methoxyphenyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.